molecular formula C16H20N2O2S B2822686 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide CAS No. 1234867-42-5

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B2822686
CAS No.: 1234867-42-5
M. Wt: 304.41
InChI Key: RHHUQGDXQOZUCU-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a thiazole ring substituted with dimethyl groups and an acetamide moiety linked to a methoxyphenethyl group.

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria in cells. The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell .

Mode of Action

The compound, also known as MTT, is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan . This conversion is facilitated by the mitochondrial dehydrogenase enzymes present in viable cells .

Biochemical Pathways

The biochemical pathway involved is the cellular respiration pathway, specifically the electron transport chain located in the mitochondria . The reduction of MTT to formazan is an indicator of the mitochondrial activity, which is a measure of cell viability .

Pharmacokinetics

The pharmacokinetics of MTT is largely dependent on its solubility. MTT is water-soluble and is converted into insoluble formazan in the cell . The formazan is then solubilized, and its concentration determined by optical density . The solubility of MTT and formazan can impact the bioavailability of the compound.

Result of Action

The result of the action of MTT is the formation of purple formazan crystals in viable cells . The amount of formazan produced is directly proportional to the number of viable cells . Therefore, the intensity of the purple color, measured using a spectrophotometer, provides a quantitative measure of cell viability .

Action Environment

The action of MTT can be influenced by various environmental factors. For instance, the temperature and pH can affect the activity of the mitochondrial dehydrogenase enzymes, thereby influencing the reduction of MTT to formazan . Furthermore, light exposure can degrade MTT, affecting its stability and efficacy . Therefore, it is recommended to store MTT in a dark environment at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Substitution with Dimethyl Groups: The thiazole ring is then substituted with dimethyl groups at the 2 and 4 positions using a Friedel-Crafts alkylation reaction.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction involving acetic anhydride and the thiazole derivative.

    Linking the Methoxyphenethyl Group: Finally, the methoxyphenethyl group is attached via a nucleophilic substitution reaction using a suitable phenethylamine derivative.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal conditions for each reaction step.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenyl)acetamide: Similar structure but lacks the phenethyl group.

    2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxybenzyl)acetamide: Similar structure but has a benzyl group instead of a phenethyl group.

    2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)propionamide: Similar structure but has a propionamide group instead of an acetamide group.

Uniqueness

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-8-7-13-5-4-6-14(9-13)20-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUQGDXQOZUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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